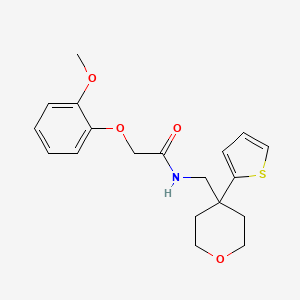
2-(2-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This involves detailing properties such as melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on similar compounds emphasizes the importance of the thiophene and pyran rings in medicinal chemistry. For instance, studies on the synthesis of heterocyclic compounds, such as pyrazoles, which share some structural motifs with the query compound, underline the role of these components in achieving biological activity. These synthetic efforts aim to explore new pharmacological agents by modifying structural features to enhance efficacy and safety (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Activities
The compound's structural analogs have been investigated for various biological activities. For example, studies on brominated flame retardants and their hydroxylated derivatives highlight the potential neurotoxic effects of such compounds, suggesting the importance of understanding the biological interactions of structurally related molecules (Dingemans, van den Berg, & Westerink, 2011). Additionally, the analgesic effects of acetaminophen and its metabolites demonstrate the diverse mechanisms through which similar compounds can influence pain pathways, indicating the potential therapeutic applications of the molecule (Ohashi & Kohno, 2020).
Potential Therapeutic Applications
Research into the synthesis and activities of phenoxy acetamide derivatives, which share a functional group with the query compound, reveals their potential as therapeutic candidates for various conditions. These studies suggest that modifications to the chemical structure can result in compounds with significant safety and efficacy, contributing to the development of new medications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-22-15-5-2-3-6-16(15)24-13-18(21)20-14-19(8-10-23-11-9-19)17-7-4-12-25-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRATXUDIDZQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
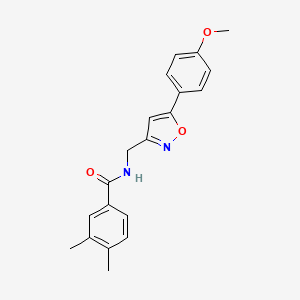
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2795735.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
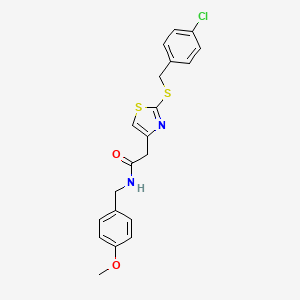
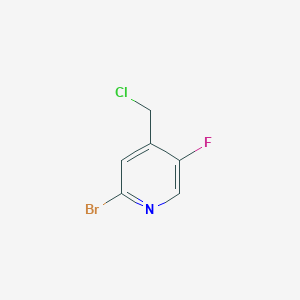
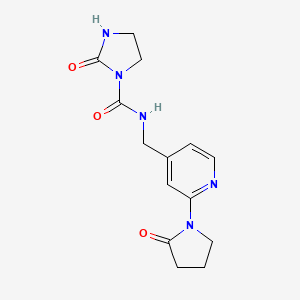
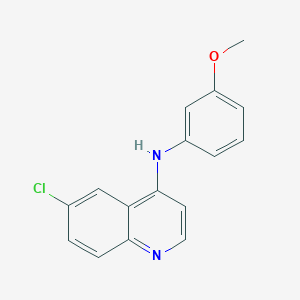
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)
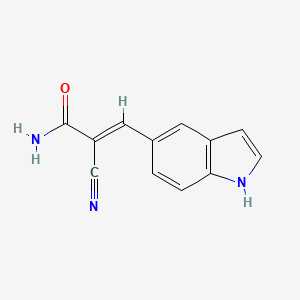
![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)